molecular formula C9H6BrNS B092122 4-Bromo-3-phenylisothiazole CAS No. 16187-94-3

4-Bromo-3-phenylisothiazole

Cat. No.: B092122
CAS No.: 16187-94-3
M. Wt: 240.12 g/mol
InChI Key: CAKMTNUERSGKHB-UHFFFAOYSA-N
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Description

4-Bromo-3-phenylisothiazole is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom at the fourth position and a phenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenylisothiazole can be achieved through several methods. One common approach involves the reaction of 3-phenylisothiazole with bromine in the presence of a suitable solvent. Another method includes the use of 3-halo-5-phenylisothiazole-4-carbonitriles, which are converted into the corresponding 4-bromo derivatives via a Hunsdiecker strategy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-phenylisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Uses palladium catalysts and boronic acids.

    Stille Coupling: Involves the use of organotin compounds.

    Negishi Coupling: Utilizes organozinc reagents.

Major Products: The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-3-phenylisothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-phenylisothiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

  • 3-Bromo-4-phenylisothiazole-5-carboxylic Acid
  • 3-Bromoisothiazole-5-carboxamide
  • 3,4,5-Triarylisothiazoles

Comparison: 4-Bromo-3-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isothiazoles, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis and applications .

Properties

IUPAC Name

4-bromo-3-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKMTNUERSGKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347043
Record name 4-Bromo-3-phenylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16187-94-3
Record name 4-Bromo-3-phenylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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